molecular formula C11H13ClN2O2 B1320435 N-(4-amino-2-chlorophenyl)oxolane-2-carboxamide CAS No. 926228-16-2

N-(4-amino-2-chlorophenyl)oxolane-2-carboxamide

Cat. No.: B1320435
CAS No.: 926228-16-2
M. Wt: 240.68 g/mol
InChI Key: QYJNPCULYBHFIU-UHFFFAOYSA-N
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Description

N-(4-amino-2-chlorophenyl)oxolane-2-carboxamide is a versatile chemical compound known for its unique properties and diverse applications in scientific research. This compound is particularly valuable in fields such as pharmaceuticals, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-amino-2-chlorophenyl)oxolane-2-carboxamide typically involves the reaction of 4-amino-2-chlorobenzoyl chloride with oxolane-2-carboxylic acid in the presence of a suitable base. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for precise control over reaction parameters, leading to consistent product quality and efficient production rates.

Chemical Reactions Analysis

Types of Reactions

N-(4-amino-2-chlorophenyl)oxolane-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(4-amino-2-chlorophenyl)oxolane-2-carboxamide is widely used in scientific research due to its unique properties:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-amino-2-chlorophenyl)oxolane-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action include inhibition of enzyme activity and alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-amino-2-chlorophenyl)oxolane-2-carboxamide shares similarities with other phenyl-substituted oxolane carboxamides, such as N-(4-amino-2-bromophenyl)oxolane-2-carboxamide and N-(4-amino-2-fluorophenyl)oxolane-2-carboxamide.

Uniqueness

  • The presence of the chlorine atom in this compound imparts unique electronic and steric properties, making it distinct from its analogs. These properties influence its reactivity and interaction with biological targets, leading to specific applications in research and industry.

Properties

IUPAC Name

N-(4-amino-2-chlorophenyl)oxolane-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O2/c12-8-6-7(13)3-4-9(8)14-11(15)10-2-1-5-16-10/h3-4,6,10H,1-2,5,13H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYJNPCULYBHFIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)NC2=C(C=C(C=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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